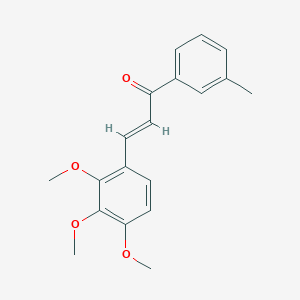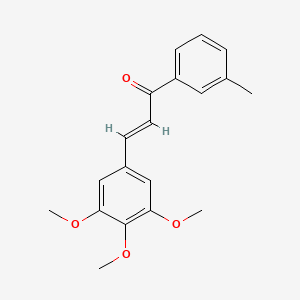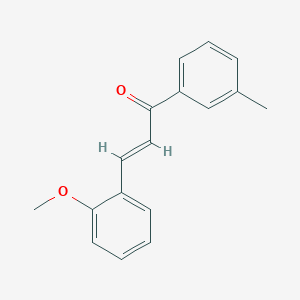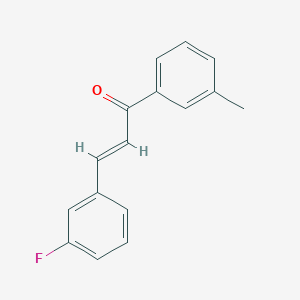
(2E)-1-(3-Methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(3-Methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one is a compound with a wide range of applications in the field of scientific research. It is a synthetic compound that has attracted the attention of many researchers due to its unique properties. This compound has been used in various studies for its potential as a drug, a catalyst, and a reagent.
Scientific Research Applications
((2E)-1-(3-Methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one)-1-(3-Methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one has been used in various studies for its potential as a drug, a catalyst, and a reagent. It has been used in the synthesis of various compounds, such as pyridines, thiophenes, and other heterocyclic compounds. It has also been used in the synthesis of novel drugs and as an intermediate in the synthesis of pharmaceuticals. In addition, (this compound)-1-(3-Methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one has been used as a catalyst in organic synthesis and as a reagent for the synthesis of various organic compounds.
Mechanism of Action
The exact mechanism of action of ((2E)-1-(3-Methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one)-1-(3-Methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one is not fully understood. However, it is believed that the compound acts as a nucleophile, which means that it can react with other molecules in order to form a new compound. In addition, the compound is believed to act as an electron-withdrawing group, which can decrease the reactivity of a molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of (this compound)-1-(3-Methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one have not been extensively studied. However, some studies have shown that the compound has anti-inflammatory and anti-bacterial properties. In addition, it has been shown to inhibit the growth of certain cancer cells, suggesting that it may have potential as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
The advantages of using ((2E)-1-(3-Methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one)-1-(3-Methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one in laboratory experiments include its low cost and availability, its ease of synthesis, and its high yields. Additionally, the compound is relatively stable and can be stored for long periods of time without losing its reactivity. However, there are some limitations to using this compound in laboratory experiments. For example, it is not soluble in water, so it must be used in a polar solvent such as DMF. In addition, the compound is sensitive to light and heat, and should be handled with care.
Future Directions
The potential future directions for ((2E)-1-(3-Methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one)-1-(3-Methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one include further investigation into its biochemical and physiological effects, as well as its potential as an anti-cancer agent. Additionally, further research into the compound's ability to act as a catalyst and reagent in organic synthesis could lead to the development of new drugs and pharmaceuticals. Finally, the compound could be studied further for its potential as a drug, as well as its potential as a catalyst and reagent in the synthesis of other compounds.
Synthesis Methods
The synthesis of ((2E)-1-(3-Methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one)-1-(3-Methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one is a relatively simple process that involves the reaction of 3-methylthiophen-2-ylprop-2-en-1-one with 3-methylphenyl bromide in the presence of potassium carbonate as a base. The reaction is carried out in a polar solvent such as dimethylformamide (DMF) and is usually completed within a few hours at room temperature. The reaction yields the desired product in high yields.
properties
IUPAC Name |
(E)-1-(3-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14OS/c1-11-4-3-5-13(10-11)14(16)6-7-15-12(2)8-9-17-15/h3-10H,1-2H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORBWMBDHNGMDB-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C=CC2=C(C=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)/C=C/C2=C(C=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














